molecular formula C7H10N2O2 B160644 Ethyl 2-(1H-pyrazol-1-yl)acetate CAS No. 10199-61-8

Ethyl 2-(1H-pyrazol-1-yl)acetate

Cat. No.: B160644
CAS No.: 10199-61-8
M. Wt: 154.17 g/mol
InChI Key: SEHJVNBWAGPXSM-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-pyrazol-1-yl)acetate is an ester derivative of pyrazole, synthesized via the reaction of ethyl chloroacetate with pyrazole in dry acetone using potassium carbonate as a base. The reaction proceeds under reflux (80°C, 6 hours) with a yield of 72% after recrystallization from ethanol . Key spectroscopic characteristics include:

  • IR: A strong carbonyl (C=O) stretch at 1735 cm⁻¹ and C-O-C ester vibration at 1065 cm⁻¹ .
  • ¹H NMR: Signals at 1.52 ppm (triplet, CH₃), 4.30 ppm (quartet, CH₂), 5.20 ppm (CH₂ adjacent to pyrazole), and aromatic pyrazole protons at 6.50–7.75 ppm .
  • Synthetic Utility: Serves as a precursor for hydrazides (e.g., 2-(1H-pyrazol-1-yl)acetohydrazide) and oxadiazole derivatives, which are pivotal in medicinal and agrochemical research .

Preparation Methods

Nucleophilic Substitution Under Conventional Heating

Reaction Mechanism and Standard Protocol

The most widely reported synthesis involves the nucleophilic substitution of ethyl chloroacetate or ethyl bromoacetate with 1H-pyrazole. The reaction proceeds via deprotonation of pyrazole by a base, generating a pyrazolide ion that attacks the electrophilic α-carbon of the ester . A typical protocol includes:

  • Reagents : Ethyl bromoacetate (1.2 equiv), 1H-pyrazole (1.0 equiv), potassium carbonate (1.5 equiv)

  • Solvent : Acetonitrile or dimethylformamide (DMF)

  • Conditions : Reflux at 80–90°C for 6–8 hours

  • Yield : 82–92% after recrystallization with ethanol/acetone (2:1)

Purification commonly involves filtration followed by recrystallization. The use of DMF increases reaction rates but complicates solvent removal, whereas acetonitrile offers easier workup at the cost of slightly lower yields .

Ultrasound-Assisted Synthesis

Accelerated Reaction Kinetics

Ultrasonic irradiation (35 kHz, 300 W) reduces reaction times to 1–2 hours by enhancing mass transfer and cavitation effects. A representative procedure includes:

  • Reagents : Ethyl bromoacetate (1.1 equiv), 1H-pyrazole (1.0 equiv), K₂CO₃ (1.3 equiv)

  • Solvent : DMF (5 mL per mmol of pyrazole)

  • Conditions : 50°C, 1.5 hours

  • Yield : 89% with >98% purity by HPLC

This method minimizes side products such as di-alkylated derivatives, which typically form at higher temperatures in conventional setups .

Microwave-Assisted Synthesis

High-Efficiency Protocol

Microwave irradiation (180°C, 20 minutes) enables rapid synthesis with simplified purification:

  • Reagents : Ethyl bromoacetate (1.05 equiv), 1H-pyrazole (1.0 equiv), K₂CO₃ (3.0 equiv)

  • Solvent : Ethanol (4 mL per mmol)

  • Workup : Cooling, filtration, and washing with cold ethanol

  • Yield : 98%

The high dielectric constant of ethanol under microwave conditions facilitates efficient energy transfer, achieving near-quantitative conversion without column chromatography .

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial methods employ tubular flow reactors to enhance heat transfer and scalability:

  • Residence Time : 15–20 minutes

  • Temperature : 100–120°C

  • Pressure : 3–5 bar

  • Throughput : 50–100 kg/day

  • Yield : 94–96%

In-line FTIR monitoring ensures real-time quality control, while thin-film evaporators remove excess ethyl bromoacetate for recycling .

Alternative Synthetic Routes

Sodium Hydride-Mediated Alkylation

A modified approach using NaH as a strong base achieves faster kinetics in anhydrous tetrahydrofuran (THF):

  • Reagents : Ethyl chloroacetate (1.1 equiv), 1H-pyrazole (1.0 equiv), NaH (1.2 equiv)

  • Conditions : 0°C, 20 minutes

  • Yield : 88%

This method is particularly useful for acid-sensitive substrates but requires strict moisture control .

Comparative Analysis of Methods

ParameterConventional HeatingUltrasoundMicrowaveIndustrial Flow Reactor
Reaction Time6–8 hours1–2 hours20 minutes15–20 minutes
Temperature80–90°C50°C180°C100–120°C
Yield82–92%89%98%94–96%
Energy ConsumptionHighModerateLowVery Low
ScalabilityLab-scaleLab-scalePilot-scaleIndustrial

Critical Factors Affecting Yield

Solvent Selection

  • Polar Aprotic Solvents : DMF and acetonitrile increase pyrazole solubility but may lead to ester hydrolysis at elevated temperatures .

  • Ethanol : Preferred in microwave synthesis for its microwave-absorbing properties and low toxicity .

Base Stoichiometry

Excess K₂CO₃ (>1.5 equiv) promotes over-alkylation, while substoichiometric amounts (<1.2 equiv) result in unreacted starting material .

Temperature Control

Temperatures above 120°C in conventional systems accelerate decomposition, reducing yields by 15–20% .

Purification and Characterization

Recrystallization Techniques

  • Ethanol/Acetone (2:1) : Removes unreacted pyrazole and inorganic salts .

  • Cyclohexane/Ethyl Acetate (10:1) : Effective for chromatographic purification on silica gel .

Spectroscopic Data

  • ¹H NMR (CD₃OD) : δ 4.69 (s, 2H, CH₂CO), 6.26 (t, J = 2.1 Hz, 1H), 7.43–7.57 (m, 2H) .

  • FTIR : 1748 cm⁻¹ (C=O stretch), 1601 cm⁻¹ (pyrazole ring) .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(1H-pyrazol-1-yl)acetate has been extensively studied for its medicinal properties. Key applications include:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives can exhibit significant antimicrobial effects. For instance, studies have shown that compounds derived from this compound can inhibit bacterial growth effectively .
  • Anticancer Properties : this compound has been investigated for its anticancer potential. In vitro studies demonstrated that derivatives of this compound can induce apoptosis in cancer cells, suggesting a mechanism that may involve the modulation of key signaling pathways such as PI3K/AKT/mTOR .
  • Anti-inflammatory Effects : Pyrazole derivatives are explored for their anti-inflammatory properties, contributing to pain relief and reduction of inflammation in various conditions .

Chemical Synthesis

In organic chemistry, this compound serves as a crucial intermediate for synthesizing various heterocyclic compounds. It can undergo several chemical reactions, including:

  • Oxidation : Leading to the formation of carboxylic acids.
  • Reduction : Producing pyrazoline derivatives.
  • Substitution Reactions : Allowing the introduction of functional groups onto the pyrazole ring.

Agrochemical Development

The compound is also utilized in the synthesis of agrochemicals, where it contributes to the development of herbicides and pesticides. Its structural versatility makes it suitable for creating compounds with specific biological activity against pests .

Data Table: Biological Activities of this compound Derivatives

Activity Type of Study Findings
AntimicrobialIn vitroSignificant inhibition of bacterial growth
AnticancerCell line studiesInduction of apoptosis in cancer cells
Anti-inflammatoryAnimal modelsReduction in inflammatory markers

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer properties of this compound derivatives. The researchers synthesized several analogs and tested their efficacy against different cancer cell lines. Results indicated that specific modifications to the pyrazole ring enhanced cytotoxicity and induced apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Screening

Another significant study focused on the antimicrobial activity of this compound derivatives against various pathogens. The results showed that certain compounds exhibited potent antibacterial effects, making them promising candidates for further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of Ethyl 2-(1H-pyrazol-1-yl)acetate involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For instance, it can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The compound may also interact with nucleic acids, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 1H-Imidazole-1-acetate

  • Structure : Replaces pyrazole with imidazole (two nitrogen atoms in the heterocycle).
  • CAS No.: 17450-34-7.
  • Applications : Widely used in pharmaceuticals due to imidazole’s role in biological systems (e.g., histidine analogs).
  • Key Differences : Imidazole’s dual nitrogen atoms enhance hydrogen-bonding capacity, increasing binding affinity in drug-receptor interactions compared to pyrazole derivatives .

Ethyl 2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetate

  • Structure : Features a trifluoromethyl (-CF₃) group at the pyrazole 3-position.
  • Synthesis : Prepared using 3-methyl-5-trifluoromethylpyrazole and ethyl chloroacetate in DMF with K₂CO₃ (80.6% yield) .
  • Properties : The -CF₃ group improves metabolic stability and lipophilicity, making it suitable for agrochemical applications (e.g., fungicides) .

Ethyl 2-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)acetate

  • CAS No.: 1045893-49-8.
  • Structure : Contains methyl (5-position) and phenyl (3-position) substituents on the pyrazole ring.

Ethyl 2-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetate

  • CAS No.: 1898213-85-6.
  • Structure : Combines -CF₃ and methyl groups on the pyrazole ring.
  • Applications : The electron-withdrawing -CF₃ group and methyl substitution may enhance pesticidal activity by altering electron density and steric accessibility .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Synthesis Yield Key Spectral Features (IR/NMR) Applications
Ethyl 2-(1H-pyrazol-1-yl)acetate C₇H₁₀N₂O₂ None 72% IR: 1735 cm⁻¹ (C=O); ¹H NMR: 1.52 ppm (CH₃) Precursor for hydrazides
Ethyl 2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate C₇H₇F₃N₂O₂ -CF₃ at C3 80.6% Not reported Agrochemicals
Ethyl 1H-imidazole-1-acetate C₇H₁₀N₂O₂ Imidazole ring Not reported Not reported Pharmaceuticals
Ethyl 2-(5-methyl-3-phenyl-1H-pyrazol-1-yl)acetate C₁₄H₁₆N₂O₂ -CH₃ at C5, -Ph at C3 Not reported Not reported Materials science
Ethyl 2-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetate C₉H₁₁F₃N₂O₂ -CH₃ at N1, -CF₃ at C3 Not reported IR: 1748 cm⁻¹ (C=O) Pesticides

Research Findings and Trends

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) lower the pyrazole ring’s electron density, altering reactivity in nucleophilic substitutions .
  • Steric Effects : Bulky substituents (e.g., phenyl) reduce reaction rates in cyclization steps but improve selectivity in target binding .
  • Biological Activity : Pyrazole derivatives with -CF₃ groups exhibit enhanced bioactivity due to increased membrane permeability and metabolic resistance .

Biological Activity

Ethyl 2-(1H-pyrazol-1-yl)acetate is a heterocyclic compound characterized by a pyrazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound exerts its biological effects through various mechanisms:

  • Target Interaction : The pyrazole core allows for interaction with multiple biological targets, influencing various biochemical pathways.
  • Enzyme Modulation : Pyrazole derivatives have been shown to inhibit or activate enzymes involved in critical physiological processes, such as cyclooxygenase (COX) enzymes, which are pivotal in inflammation and pain signaling .

Biochemical Pathways

The compound is implicated in several biochemical pathways, including:

  • Inhibition of Prostaglandin Synthesis : By interacting with COX-1 and COX-2 enzymes, this compound can modulate the production of prostaglandins, which are mediators of inflammation .
  • Cellular Stress Responses : Studies have indicated that certain pyrazole derivatives induce endoplasmic reticulum (ER) stress in cancer cells, leading to apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the pyrazole ring can enhance or diminish its biological effects. For example:

  • Substituent Effects : Different functional groups attached to the pyrazole ring can affect binding affinity to target proteins and overall pharmacological activity. For instance, compounds with halogen or alkyl substituents often exhibit improved antimicrobial activity compared to unsubstituted analogs .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that the compound showed notable inhibitory effects on bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

In vitro studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
H157 (Lung Cancer)15
BxPC3 (Pancreatic Cancer)12

These findings indicate that the compound may induce apoptosis through mechanisms involving ER stress and modulation of apoptotic pathways.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in edema and inflammatory markers when administered prior to inflammatory stimuli. This suggests potential therapeutic applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Ethyl 2-(1H-pyrazol-1-yl)acetate, and what reaction conditions optimize yield?

Methodological Answer: A common method involves nucleophilic substitution using pyrazole derivatives and ethyl haloacetates. For example, reacting 3-methyl-5-trifluoromethylpyrazole with ethyl chloroacetate in the presence of potassium carbonate and DMF at ambient temperature achieves an 80.6% yield . Alternative protocols use ethyl bromoacetate under reflux in ethanol with sodium acetate (4–5 hours), emphasizing solvent choice and temperature control to minimize side reactions . Table 1: Synthesis Optimization

ReagentsSolventTemperatureYieldReference
Ethyl chloroacetate, K₂CO₃DMFAmbient80.6%
Ethyl bromoacetate, NaOAcEthanolReflux~75%*
*Estimated based on analogous reactions.

Q. How is this compound characterized structurally, and which analytical techniques are critical?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and intermolecular interactions. For example, SC-XRD revealed hydrogen bonding between the amino group and triazole rings in derivatives . Complement with 1^1H/13^13C NMR to confirm functional groups (e.g., ethyl ester protons at δ ~4.1–1.2 ppm) and IR spectroscopy for carbonyl stretches (~1740 cm1^{-1}) .

Q. What intermolecular interactions stabilize the crystal lattice of this compound derivatives?

Methodological Answer: Hydrogen bonding (N–H···N/O) and π-π stacking are dominant. In ethyl 2-(2-amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)acetate, N–H···N bonds form ribbons along the crystallographic a-axis, while aromatic rings stack at ~3.5 Å distances . Use Mercury software to visualize packing and quantify interactions .

Advanced Research Questions

Q. How can SHELX software improve the refinement of this compound derivatives in crystallography?

Methodological Answer: SHELXL refines high-resolution or twinned data via robust least-squares algorithms. Key steps:

  • Use AFIX commands to restrain hydrogen atoms in riding models.
  • Apply TWIN and BASF instructions for twinned crystals .
  • Validate with R-factor convergence (<5% discrepancy). For example, refinement of ethyl 2-(2-methyl-1H-benzimidazol-1-yl)acetate achieved R = 0.042 using SHELXL .

Q. How do researchers resolve contradictions in spectroscopic vs. crystallographic data for pyrazole-acetate derivatives?

Methodological Answer: Cross-validate using:

  • Tautomerism analysis : NMR detects dynamic equilibria (e.g., pyrazole NH vs. keto-enol forms), while SC-XRD provides static snapshots .
  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths to identify discrepancies >0.05 Å . Case Study: Ethyl 2-(4-(4-chlorobenzyl)pyridazinone)acetate showed NMR-determined planarity conflicting with X-ray torsional angles; DFT modeling reconciled this via solvent effects .

Q. What strategies functionalize the pyrazole ring of this compound for targeted bioactivity?

Methodological Answer:

  • Electrophilic substitution : Introduce sulfonamide or trifluoromethyl groups at C3/C5 using N-chlorosuccinimide or CF₃COCl .
  • Click chemistry : Attach triazoles via azide-alkyne cycloaddition (e.g., ethyl 2-(3-azido-4-cyano-1H-pyrazol-1-yl)acetate → triazole hybrids) .
  • Prodrug design : Hydrolyze the ethyl ester in vivo to enhance solubility (e.g., colon-targeted release in prodrug studies ).

Q. How are biological activities of this compound derivatives assessed in preclinical models?

Methodological Answer:

  • Antiviral assays : Measure IC₅₀ against viral proteases (e.g., HIV-1 RT) using fluorogenic substrates .
  • Antimicrobial screening : Use broth microdilution (CLSI guidelines) for MIC determination against S. aureus or E. coli .
  • Cytotoxicity : Validate selectivity via MTT assays on HEK-293 cells .

Properties

IUPAC Name

ethyl 2-pyrazol-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-2-11-7(10)6-9-5-3-4-8-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEHJVNBWAGPXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40404028
Record name Ethyl (1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10199-61-8
Record name Ethyl 1H-pyrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10199-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40404028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-(1H-pyrazol-1-yl)acetate
Ethyl 2-(1H-pyrazol-1-yl)acetate
Ethyl 2-(1H-pyrazol-1-yl)acetate
Ethyl 2-(1H-pyrazol-1-yl)acetate
Ethyl 2-(1H-pyrazol-1-yl)acetate
Ethyl 2-(1H-pyrazol-1-yl)acetate

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